An In-Depth Technical Guide to 6-Methyl-1H-indazol-4-ylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Methyl-1H-indazol-4-ylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-indazol-4-ylboronic acid is a specialized heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a methylated indazole core functionalized with a boronic acid moiety, renders it a valuable building block for the construction of complex molecular frameworks. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, and the boronic acid group serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 6-methyl-1H-indazol-4-ylboronic acid, offering insights for its effective utilization in research and development.
Chemical Structure and Identifiers
The structural representation of 6-methyl-1H-indazol-4-ylboronic acid is fundamental to understanding its chemical behavior. The molecule consists of a bicyclic indazole ring system, with a methyl group substituted at the 6-position and a boronic acid group at the 4-position.

Molecular Formula: C₈H₉BN₂O₂
Molecular Weight: 175.98 g/mol
CAS Number: 1310383-73-3[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-methyl-1H-indazol-4-ylboronic acid is crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this particular derivative is not extensively published, properties can be inferred from related indazole and arylboronic acid compounds.
| Property | Value | Source/Reference |
| Appearance | White to off-white solid | General observation for arylboronic acids |
| Melting Point | Not explicitly reported. Related indazole boronic acids have melting points in the range of 150-300 °C. | Inferred from related compounds |
| Boiling Point | Not applicable (decomposes at high temperatures) | General property of arylboronic acids |
| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Limited solubility in nonpolar solvents and water.[1] | General solubility of arylboronic acids[1] |
| pKa | The pKa of the boronic acid group is typically in the range of 8-10 for arylboronic acids. The indazole moiety may influence this value.[3] | General pKa range for arylboronic acids[3] |
| Stability | Arylboronic acids are known to be sensitive to air and moisture, and can undergo dehydration to form boroxines (cyclic anhydrides).[4] They are also susceptible to protodeboronation under certain conditions.[5] | General stability of arylboronic acids[4][5] |
Synthesis and Reactivity
The synthesis of 6-methyl-1H-indazol-4-ylboronic acid typically involves a multi-step sequence, starting from a suitably substituted indazole precursor. A common synthetic strategy is the borylation of a halo-indazole derivative.
Illustrative Synthetic Workflow
Caption: A general synthetic workflow for the preparation of 6-methyl-1H-indazol-4-ylboronic acid.
The reactivity of 6-methyl-1H-indazol-4-ylboronic acid is dominated by the boronic acid functionality. It readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of organic halides and triflates, enabling the formation of carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry.
Applications in Research and Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates with diverse therapeutic applications, including oncology, inflammation, and infectious diseases.[4][7] The ability to introduce various substituents onto the indazole ring system via the boronic acid handle makes 6-methyl-1H-indazol-4-ylboronic acid a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Example Signaling Pathway Application
Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, the indazole moiety can be found in compounds targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[8]
Caption: Simplified diagram of the PI3K/Akt signaling pathway, a common target for indazole-based inhibitors.
Experimental Protocols
General Handling and Storage
Arylboronic acids require careful handling to maintain their integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration is recommended. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with an aryl bromide.
Materials:
-
6-Methyl-1H-indazol-4-ylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 6-methyl-1H-indazol-4-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Spectroscopic Characterization
-
¹H NMR: Aromatic protons on the indazole ring are expected to appear in the range of δ 7.0-8.5 ppm. The methyl protons should appear as a singlet around δ 2.3-2.6 ppm. The boronic acid protons are often broad and may not be observed.
-
¹³C NMR: Aromatic carbons are expected in the δ 110-150 ppm range. The methyl carbon should appear around δ 15-25 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.98 g/mol ).
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 6-methyl-1H-indazol-4-ylboronic acid.
-
Hazard Identification: Arylboronic acids are generally considered to be irritants to the eyes, skin, and respiratory system.[5] Some studies have suggested that certain arylboronic acids may be weakly mutagenic.[5]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Methyl-1H-indazol-4-ylboronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in a wide range of chemical transformations, particularly the Suzuki-Miyaura cross-coupling, makes it an important tool for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe use in the laboratory.
References
-
American Chemical Society. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
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